The quantitative data for the title compound is summarized in the tables below.
Table 1: Crystal Data for 2-Bromoacetamide [1]
| Parameter | Value |
|---|---|
| Chemical Formula | C₂H₄BrNO |
| Molecular Weight | 137.97 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 93 K |
| a, b, c (Å) | 10.373 (4), 5.1899 (14), 7.557 (3) |
| β (°) | 99.94 (3) |
| Unit Cell Volume (ų) | 400.7 (3) |
| Z | 4 |
Table 2: Experimentally Determined Hydrogen-Bond Geometry [1] Distances (D–H⋯A) are in Angstroms (Å).
| D–H⋯A | D–H | H⋯A | D⋯A | D–H⋯A |
|---|---|---|---|---|
| N1—H1N⋯Br1 | 0.82 (4) | 2.69 (4) | 3.120 (3) | 115 (3) |
| N1—H1N⋯O1i | 0.82 (4) | 2.29 (4) | 2.955 (4) | 140 (4) |
| N1—H2N⋯O1ii | 0.75 (5) | 2.17 (5) | 2.915 (5) | 172 (5) |
| C2—H2B⋯Br1iii | 0.99 | 2.98 | 3.610 (3) | 122 |
| C2—H2A⋯O1iv | 0.99 | 2.55 | 3.462 (4) | 153 |
Synthesis and Crystallization [1]: The compound this compound was used as purchased from Fluka. Single crystals suitable for X-ray diffraction analysis were obtained by purifying the commercial material through crystallization from petroleum ether (with a boiling range of 313–333 K), following a known literature procedure.
Data Collection and Refinement [1]:
The following diagram illustrates the hydrogen bonding network and intermolecular interactions in the this compound crystal structure.
Hydrogen bonding creates a ladder-type network in this compound [1].
2-Bromoacetamide (BAcAm) is a halogenated organic compound characterized by a reactive carbon-bromine bond attached to an acetamide group. This structure makes it a versatile alkylating agent and a valuable building block in synthetic organic chemistry and pharmaceutical research.
The compound typically presents as a white to off-white crystalline powder or flake crystal [3]. It is moderately soluble in water, with a reported solubility of approximately 160 g/L [2].
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value / Description | Reference |
|---|---|---|
| Melting Point | 87-91 °C (lit.) | [2] |
| Boiling Point | 271.6 ± 23.0 °C (Predicted) | [2] |
| Density | 1.4243 (rough estimate) | [2] |
| pKa | 14.79 ± 0.40 (Predicted) | [2] |
| Refractive Index | 1.4740 (estimate) | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
X-ray crystallographic analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c with one molecule in the asymmetric unit [4]. The molecular structure is almost planar, with the bromine atom lying only slightly out of the amide plane [4]. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which form a characteristic ladder-type network described by the graph sets R₂²(8) and R₂⁴(8) [4]. Additional C—H⋯O and C—H⋯Br contacts further contribute to the stability of the crystal structure [4].
NMR Spectroscopy:
¹H NMR (500 MHz, DMSO-d₆, 298 K): δ 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm [4].
¹³C NMR (125 MHz, DMSO-d₆, 298 K): δ 29.63 (CH₂), 167.92 (C=O) ppm [4].
Mass Spectrometry:
MS (ESI): m/z calcd. for C₂H₄BrNONa: 159.94 [M + Na]⁺, found 159.94 [4].
IR Spectrum:
The gas-phase IR spectrum is cataloged in the NIST/EPA Gas-Phase Infrared Database [1].
A classic laboratory-scale synthesis of N-Bromoacetamide, a related compound, is detailed in Organic Syntheses [5]. While this procedure specifically yields N-Bromoacetamide, it demonstrates the fundamental bromination chemistry relevant to this class of compounds.
Procedure:
Yield and Purity: The yield is 19-24 g (41-51%), with a melting point of 102-105°C and a purity of 98-100% as determined by thiosulfate titration [5]. The product is unstable and should be stored in a cool place protected from light [5].
A patented method provides an alternative synthesis route for bromoacetamide, highlighting an industrial production perspective [6]. This method involves a two-step process from acetic acid, comprising esterification followed by ammonification, and is reported to offer advantages such as a short reaction time, high yield, and a product that is easy to purify and exhibits low irritation [6]. Purification can be achieved via recrystallization or sublimation [6].
Recent toxicological studies have revealed specific biological activities and potential hazards associated with this compound.
This compound's reactivity, particularly its ability to act as an electrophilic alkylating agent, makes it a significant intermediate in pharmaceutical research, especially in the burgeoning field of covalent drug discovery [8].
Covalent inhibitors form stable chemical bonds with their target proteins, often leading to higher potency, longer duration of action, and the ability to target proteins considered 'undruggable' by traditional non-covalent therapeutics [8]. A key feature of these molecules is the electrophilic "warhead", which is responsible for forming the covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein [8]. The bromoacetamide group serves as a potential warhead due to its reactivity with thiols and other nucleophiles.
While this compound itself is a starting material, its structural motif is integral in the design of covalent inhibitors. These inhibitors have gained significant traction, representing about 30% of all active small-molecule substances on the market [8]. Approved covalent drugs include inhibitors for kinases (e.g., Ibrutinib) and viral proteases (e.g., Nirmatrelvir) [8].
The following diagram illustrates the workflow for utilizing this compound in covalent drug discovery, from its role as a synthetic building block to its functional application in inhibiting a target protein.
This compound is readily available from multiple chemical suppliers for research and development purposes.
Table 2: Selected Commercial Availability of this compound
| Supplier / Source | Purity | Packaging | Price | Reference |
|---|---|---|---|---|
| Sigma-Aldrich | 98% | 5 g | $64.80 | [2] |
| TCI Chemical | >98.0% (GC)(N) | 5 g | $34.00 | [2] |
| ChemImpex | ≥ 98% (Assay) | Not Specified | Not Listed | [3] |
The table below summarizes the key NMR data found for 2-Bromoacetamide (CAS 683-57-8) in Deuterated DMSO (DMSO-d₆) [1].
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment / Notes |
|---|---|---|---|
| ¹H NMR | 3.81 | Singlet (s) | 2H, CH₂ |
| 7.29 | Broad (br) | 1H, NH | |
| 7.66 | Broad (br) | 1H, NH | |
| ¹³C NMR | 29.63 | - | CH₂ |
| 167.92 | - | C=O |
The NMR data in the table above was obtained under the following experimental conditions [1]:
The NMR data must be interpreted with an understanding of the molecule's dynamic structure. Theoretical and experimental studies on α-substituted acetamides, including this compound, reveal important conformational behavior [2].
Conformational equilibrium of this compound.
For scientists applying this data, the following points are critical:
| Property | Details |
|---|---|
| CAS Registry Number | 683-57-8 [1] [2] [3] |
| Molecular Formula | C₂H₄BrNO [1] [2] [3] |
| Molecular Weight | 137.96-137.97 g/mol [1] [4] [3] |
| Melting Point | 87-91 °C (lit.) [4] [3] |
| Density (Predicted) | 2.287 Mg m⁻³ [5] |
| SMILES | C(C(=O)N)Br [1] [3] |
| InChI Key | JUIKUQOUMZUFQT-UHFFFAOYSA-N [1] [2] [3] |
2-Bromoacetamide is classified as toxic and corrosive. Always consult the Safety Data Sheet (SDS) before use.
It is crucial to distinguish This compound from N-Bromoacetamide. These are different compounds with distinct properties and synthesis methods [7].
Synthesis pathways for N-Bromoacetamide (NBA) and this compound (BA) [7] [6]
Organic Syntheses provides a titration method to determine the purity of bromoacetamide compounds [7], which can be adapted for quality control of this compound.
Workflow for purity determination by thiosulfate titration, adapted from [7]
The molecular structure of 2-bromoacetamide is nearly planar and crystallizes in the monoclinic space group P2₁/c [1] [2]. Its crystal packing is stabilized by a specific hydrogen-bonded network.
The following table summarizes the key hydrogen-bonding geometry [2]:
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N1–H1N···O1ⁱ | 0.82(4) | 2.29(4) | 2.955(4) | 140(4) |
| N1–H2N···O1ⁱⁱ | 0.75(5) | 2.17(5) | 2.915(5) | 172(5) |
| N1–H1N···Br1 | 0.82(4) | 2.69(4) | 3.120(3) | 115(3) |
| C2–H2A···O1ⁱⁱⁱ | 0.99 | 2.55 | 3.462(4) | 153 |
| C2–H2B···Br1ⁱᵛ | 0.99 | 2.98 | 3.610(3) | 122 |
Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+2, -y+1, -z+1; (iii) -x+2, y-1/2, -z+3/2; (iv) -x+1, -y+1, -z+1
The diagram below illustrates this hydrogen-bonded network, showing the dimers and the ladder formation.
Diagram of the hydrogen-bonded ladder network in this compound, showing R₂²(8) dimers and R₄²(8) linkages [1] [2].
The single crystals used for the structural analysis were obtained using a purification and crystallization procedure from a known literature method [1] [2].
Beyond its crystallographic properties, this compound is recognized in biological contexts as a disinfection by-product and a potent developmental toxicant [3] [4]. Its mechanism of toxicity primarily involves disrupting the cytoskeleton.
The following diagram summarizes this general mechanism of cellular disruption.
Proposed mechanism of this compound-induced cellular toxicity [3] [4].
This compound (BAcAm) is a versatile alkylating agent widely employed in biochemical research for the specific modification of cysteine residues in proteins. With the molecular formula C₂H₄BrNO and a molecular weight of 137.97 g/mol, this white to off-white crystalline compound serves as an important intermediate in pharmaceutical development and protein study [1]. The compound exhibits specific reactivity toward sulfhydryl groups, making it particularly valuable for investigating cysteine-containing peptides in protein digests and exploring cysteine accessibility under various conditions [2].
The utility of this compound derivatives in protein science is well-established, with demonstrated applications spanning from fundamental protein characterization to advanced drug development. Researchers have successfully employed similar bromoacetamide-based reagents for mapping and analyzing protein sulfhydryl groups, indicating the general applicability of this chemical approach for protein modification studies [2] [3].
This compound functions through a nucleophilic substitution mechanism wherein the bromine atom serves as a leaving group, facilitating the formation of a covalent bond with nucleophilic residues in proteins. The reaction proceeds via an S_N2 mechanism, where the thiolate anion of cysteine residues attacks the electrophilic carbon adjacent to the bromine atom, resulting in a stable thioether linkage [2] [4].
This modification introduces a covalently attached probe at the cysteine residue, which can be utilized for various analytical and preparative applications. The specificity of this compound for cysteine residues stems from the heightened nucleophilicity of thiol groups compared to other amino acid side chains, though reaction conditions must be carefully controlled to minimize potential side reactions with other nucleophilic residues such as histidine or lysine [4].
The effectiveness of this compound-mediated protein modification depends on several structural factors:
Researchers can exploit these structural considerations to study protein topography and conformational changes by comparing modification rates under different conditions [2].
For proteins requiring maintained reduction state, the SSL method provides enhanced labeling efficiency:
Table 1: Optimal Reaction Conditions for this compound Protein Modification
| Parameter | Standard Protocol | SSL Protocol | Notes |
|---|---|---|---|
| pH | 7.0-7.5 | 7.0-7.5 | Higher pH may increase non-specific modification |
| Temperature | 20-25°C | 4°C (pre-reaction) | Elevated temperatures may denature sensitive proteins |
| Reaction Time | 30 min | 30 min | Monitor extensive reactions to prevent over-modification |
| Molar Ratio | 5:1 (reagent:protein) | 5:1 (reagent:protein) | Adjust based on cysteine accessibility |
| Protein Concentration | 1-10 mg/mL | 1-10 mg/mL | Dilute solutions may reduce efficiency |
Derivatives of this compound have been successfully employed for identifying cysteine-containing peptides in proteins. The reagent 2-bromoacetamido-4-nitrophenol (BNP) introduces a chromophore with an absorbance maximum at 410 nm, enabling specific detection and isolation of cysteine-containing peptides after proteolytic cleavage and chromatographic separation [2]. This approach allows researchers to:
This compound chemistry facilitates site-specific conjugation of various probes to proteins:
The specific modification of cysteine residues enables numerous functional investigations:
Table 2: Applications of this compound-Modified Proteins in Research and Development
| Application Area | Specific Use | Advantages | References |
|---|---|---|---|
| Pharmaceutical Development | Intermediate in synthesis of anti-cancer agents and antimicrobial compounds | Specific cysteine targeting preserves protein function | [1] |
| Biochemical Research | Enzyme inhibition studies and metabolic pathway investigation | Controlled modulation of protein activity | [1] [4] |
| Diagnostic Development | Protein labeling for detection assays | High specificity reduces background signal | [4] |
| Structural Biology | Cysteine accessibility studies and conformational analysis | Provides insights into protein topography | [2] |
| Material Science | Polymer functionalization and surface modification | Controlled introduction of protein components | [1] |
This compound requires careful handling due to its alkylating properties and potential toxicity. Recent studies have demonstrated that this compound exposure can impair oocyte maturation in mice and humans, primarily through disruption of the cytoskeleton [5]. Additionally, developmental toxicity has been observed in peri- and early post-implantation mouse embryos [6].
Essential safety measures include:
This compound provides a valuable tool for specific protein modification at cysteine residues, enabling a wide range of applications from basic protein characterization to advanced therapeutic development. The protocols outlined in this document offer researchers reliable methods for implementing this chemical biology approach with attention to efficiency, specificity, and safety considerations. As protein modification technologies continue to evolve, the fundamental chemistry of this compound-mediated cysteine alkylation remains a cornerstone technique in the biochemical research arsenal.
Diagram Title: this compound Protein Modification Workflow
This compound is a simple haloacetamide derivative widely used in biochemical research as an alkylating agent for protein modification and as a key building block in synthesizing more complex enzyme inhibitors [1].
Table 1: Basic Properties of this compound [1]
| Property | Description |
|---|---|
| CAS Number | 683-57-8 |
| Molecular Formula | C2H4BrNO |
| Molecular Weight | 137.97 g/mol |
| Appearance | White to off-white crystalline powder or flake crystal |
| Purity | ≥ 98% |
| Storage | Store at Room Temperature (RT) |
Handling this compound requires strict safety measures due to its reactive and hazardous nature.
This compound acts as an irreversible enzyme inhibitor. Its bromoacetamide group is a potent electrophile that can form stable covalent bonds with nucleophilic residues (like cysteine thiols) in an enzyme's active site, leading to permanent inactivation [4] [1]. This mechanism is distinct from reversible inhibition (competitive, uncompetitive, mixed) where the inhibitor binds non-covalently [5].
This property makes it valuable for:
The following workflow adapts a pooled Cytochrome P450 (CYP) inhibition assay protocol [3], a standard in drug metabolism studies, which can be tailored for investigating this compound derivatives. This high-throughput approach tests multiple CYP enzymes simultaneously.
This protocol evaluates the potential of a test compound to inhibit multiple cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) simultaneously [3].
1. Reagents and Preparation
2. Assay Execution
3. Analytical Measurement and Data Analysis
Table 2: Key Parameters for Pooled CYP Inhibition Assay [3]
| Parameter | Specification |
|---|---|
| Inhibitor Concentration Range | 0, 0.15, 0.5, 1.5, 5, 15, 50 µM |
| Final DMSO Concentration | 1.0% |
| Incubation Temperature | 37°C |
| Reaction Initiation | Addition of NADPH |
| Incubation Time | 10 minutes |
| Reaction Termination | Addition of ice-cold methanol |
| Analysis Method | LC-MS/MS |
| Key Output | IC50 (µM) for each CYP isoform |
A recent 2025 study suggests a paradigm shift in enzyme inhibition analysis. The proposed 50-BOA (IC50-Based Optimal Approach) indicates that precise estimation of inhibition constants for mixed inhibition is possible using a single inhibitor concentration greater than the IC50 value, rather than a full dilution series. This can reduce experimental effort by over 75% while improving accuracy [5] [7]. For irreversible inhibitors like this compound, this method may require validation, but it represents a significant advance in the field.
This compound is a versatile reagent in enzyme inhibition studies, primarily valued for its role as an electrophilic warhead in irreversible inhibitors and as a synthetic scaffold. The pooled CYP inhibition assay provides a robust, high-throughput framework for evaluating the inhibitory profile of this compound derivatives. Researchers are encouraged to integrate the latest methodological advances, such as the 50-BOA, to enhance the efficiency and precision of their inhibition studies.
The table below summarizes a patented synthesis method for this compound. This process involves a two-step esterification and bromination sequence, followed by ammonification, using acetic acid as the starting material [1].
| Step | Process | Key Reaction Conditions | Role in Synthesis |
|---|---|---|---|
| 1 | Esterification | Acetic acid + Acetyl chloride → Ethyl acetate [1] | Activates acetic acid for subsequent bromination. |
| 2 | Bromination | Reaction with bromine [1] | Introduces the bromo group to form ethyl bromoacetate. |
| 3 | Ammonification | Reaction with ammonium hydroxide [1] | Converts the ester intermediate into the final amide product. |
This synthetic approach is noted for its efficiency, offering a short reaction time and high yield, which is advantageous for industrial production. The process also avoids the use of highly corrosive or pungent reagents, making it safer and more practical [1].
The following table presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, which are essential for confirming the identity and purity of the synthesized compound [2].
| Analysis Method | Sample Conditions | Observed Data | Interpretation |
|---|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d⁶, 298 K | δ 3.81 (s, 2H, CH₂), 7.29 (br, 1H, NH), 7.66 (br, 1H, NH) ppm [2] | Confirms the structure: CH₂ protons at 3.81 ppm and two distinct amide NH protons. |
| ¹³C NMR | 125 MHz, DMSO-d⁶, 298 K | δ 29.63 (CH₂), 167.92 (C=O) ppm [2] | Identifies the carbonyl carbon and the carbon of the CH₂ group. |
| MS (ESI) | Not specified | m/z 159.94 [M + Na]⁺ [2] | The observed mass matches the calculated mass for the sodium adduct of C₂H₄BrNO. |
Single crystals suitable for X-ray diffraction analysis can be obtained by purifying and crystallizing this compound from petroleum ether (boiling range 313–333 K). This technique is used to determine the compound's precise molecular and solid-state structure [2].
While a specific, detailed protocol for a multi-step drug synthesis was not available in the search results, α-bromoamide compounds are demonstrated as valuable intermediates in modern pharmaceutical research.
One application is in the synthesis of γ-lactams, which are privileged structures found in many biologically active molecules. A recent method involves the coupling of an α-bromoimide (a protected α-bromoamide) with unactivated alkenes, such as 1-hexene, via a photochemical reaction [3].
The process can be activated through one of two pathways:
This reaction proceeds through a radical mechanism, forming a carbon-carbon bond to create an intermediate, which then undergoes an intramolecular cyclization to form the γ-lactam product. The Boc-protected γ-lactam shown can be further derivatized into more complex structures, highlighting the utility of α-bromoamides as building blocks for nitrogen-containing heterocycles in drug discovery [3].
The workflow for this synthesis and its two activation modes is illustrated below:
It is important to note that the provided synthesis protocol [1] lacks extensive quantitative yield data and highly detailed, step-by-step experimental instructions. Furthermore, the specific example of its application in pharmaceutical synthesis [3] uses a Boc-protected α-bromoamide derivative rather than this compound itself.
To complete these application notes, you would typically need to consult specialized organic synthesis databases and primary pharmaceutical literature for:
Thiacalix[4]arenes represent a distinctive class of synthetic macrocyclic compounds characterized by the presence of sulfur bridges replacing the traditional methylene groups found in conventional calixarenes. This structural modification imbues thiacalixarenes with unique complexation properties, varied conformational preferences, and enhanced reactivity compared to their classical analogues. The introduction of sulfur atoms dramatically alters the electronic properties of these systems and enables coordination behavior that is impossible with classical derivatives. These molecular platforms have gained significant importance in supramolecular chemistry due to their versatile host-guest properties and ability to form diverse functional materials with applications ranging from molecular recognition to catalysis [1] [2].
The O-alkylation reaction at the phenolic oxygen atoms of the thiacalix[4]arene lower rim represents a fundamental functionalization strategy that enables fine-tuning of the macrocycle's properties for specific applications. This modification allows researchers to install various functional groups that can dramatically alter the compound's solubility, binding affinity, and catalytic potential. The use of This compound as an alkylating agent is particularly valuable as it introduces amide functionalities that can participate in hydrogen bonding and further chemical transformations, thereby expanding the utility of these sophisticated molecular platforms in drug development and materials science [3].
Table 1: Required Materials and Reagents
| Material/Reagent | Specifications | Purpose |
|---|---|---|
| Tetramercaptothiacalix[4]arene (TMTCA) | ≥95% purity, confirmed by NMR | Starting material |
| This compound | ≥98% purity [4] | Alkylating agent |
| Cesium carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Base |
| Acetone | Dry, degassed | Reaction solvent |
| Methanol | Laboratory grade | Precipitation solvent |
| Argon gas | High purity | Inert atmosphere |
Specialized Equipment requirements include a standard synthetic chemistry toolkit consisting of a round-bottom flask (100-250 mL) equipped with a magnetic stir bar, reflux condenser, and argon inlet for maintaining an inert atmosphere. The reaction necessitates a heating mantle or oil bath capable of maintaining reflux temperatures (~56°C for acetone), along with standard filtration and vacuum evaporation apparatus. For reaction monitoring, thin-layer chromatography (TLC) supplies (silica gel plates, UV visualization) are essential, while characterization requires access to NMR spectroscopy (300-500 MHz), mass spectrometry (MALDI-TOF or ESI), and FT-IR instrumentation [3].
Reaction Setup: Under an argon atmosphere, combine tetramercaptothiacalix[4]arene (TMTCA, 0.3 g, 0.38 mmol) and cesium carbonate (2.47 g, 7.6 mmol, 20 equiv.) in dry, degassed acetone (60 mL) [3].
Activation Step: Reflux the mixture with stirring for 2 hours to generate the phenolate intermediates crucial for the subsequent alkylation reaction [3].
Alkylation: Add this compound (7.6 mmol, 20 equiv.) directly to the refluxing reaction mixture. Continue refluxing under argon with vigorous stirring for 50 hours to ensure complete conversion [3].
Workup Procedure:
Purification: For further purification, the crude product can be recrystallized from appropriate solvents such as dichloromethane/methanol mixtures or subjected to column chromatography on silica gel if necessary [3].
Table 2: Reaction Conditions and Yield Data
| Parameter | Specific Conditions | Notes |
|---|---|---|
| Molar Ratio (TMTCA:this compound) | 1:20 | 5-fold excess per phenolic site |
| Base | Cs₂CO₃ (20 equiv.) | Creates reactive phenolate |
| Solvent System | Anhydrous acetone | Must be rigorously dried and degassed |
| Reaction Temperature | Reflux (~56°C) | Maintained consistently |
| Reaction Time | 50 hours | Extended time ensures complete conversion |
| Typical Yield | 46% | Isolated as white powder [3] |
The following diagram illustrates the experimental workflow from setup to purification:
Nuclear Magnetic Resonance (NMR) Spectroscopy provides essential confirmation of successful O-alkylation. For the tetraester analogue prepared similarly using BrCH₂COOEt, the ^1H-NMR spectrum (CDCl₃, 300 MHz) exhibits characteristic signals at δ 3.61 ppm (8H, s, ArSCH₂), 4.12 ppm (8H, q, -C(O)CH₂-), and 7.76 ppm (8H, s, Ar-H) [3]. For the amide derivative, the methylene protons adjacent to the amide group would typically appear as a singlet around δ 3.9-4.2 ppm, while the amide protons generally resonate as a broad singlet in the region of δ 5.5-6.5 ppm. 13C-NMR analysis should reveal signals corresponding to the carbonyl carbon around δ 170 ppm, with the methylene carbon appearing at approximately δ 37-40 ppm [3].
Mass Spectrometric Analysis confirms the molecular weight of the functionalized product. MALDI-TOF mass spectrometry of the tetraester analogue shows a prominent ion at m/z = 1129.3 [M]⁺ (calculated 1129.69) [3]. The tetrakis(acetamide) derivative would be expected to display a molecular ion consistent with the addition of four -CH₂C(O)NH₂ groups (theoretical mass increase of 228 atomic mass units from the starting TMTCA). FT-IR Spectroscopy provides additional evidence of successful functionalization, with characteristic absorptions for amide C=O stretching around 1650-1690 cm⁻¹ and N-H stretching between 3200-3500 cm⁻¹ [3].
Elemental Analysis validates sample purity and composition. For the tetraester analogue, calculated values are C 59.54%, H 6.42%, with experimental results typically showing excellent agreement (C 59.45%, H 6.48%) [3]. The amide derivative would be expected to show slightly lower carbon and higher nitrogen content due to the different functional group composition.
Melting Point determination serves as a useful preliminary indicator of compound purity. The tetraester derivative decomposes at approximately 310°C [3], while the amide analogue would be expected to exhibit a similarly high decomposition temperature, consistent with the robust nature of thiacalixarene derivatives. The 1,3-alternate conformation of the product is confirmed by the characteristic simplicity of the NMR spectrum, particularly the presence of a single aromatic proton signal, indicating high symmetry of the macrocyclic framework [3].
Inert Atmosphere: Maintaining an argon environment throughout the reaction is crucial as it prevents oxidation of the sulfur bridges and phenolate intermediates, which could lead to colored by-products and reduced yields [3].
Base Selection: Cesium carbonate is specifically chosen due to its optimal balance of basicity and solubility in acetone, which efficiently generates the phenolate nucleophiles without promoting competing side reactions [3].
Stoichiometry: Employing a 5-fold excess of this compound per phenolic site (20 equiv. total) ensures complete O-alkylation despite the steric congestion around the lower rim of the thiacalix[4]arene platform [3].
Reaction Time: The extended 50-hour reaction period at reflux temperature is necessary to achieve high conversion rates, as the multiple alkylation steps become progressively slower due to increasing steric hindrance [3].
Table 3: Troubleshooting Guide for O-Alkylation Reaction
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low yield | Incomplete deprotonation, moisture, insufficient alkylating agent | Ensure anhydrous conditions, use fresh Cs₂CO₃, increase alkylating agent to 25 equiv. |
| Colored impurities | Oxidation of sulfur bridges, decomposition | Strict oxygen exclusion, use of fresh solvent, reduced reaction time if possible |
| Multiple spots on TLC | Incomplete reaction, hydrolysis products | Extend reaction time, confirm anhydrous conditions, check solvent purity |
| Difficult purification | Incomplete precipitation, similar polarity by-products | Optimize solvent system for recrystallization, employ gradient column chromatography |
This compound requires careful handling due to its toxicity and potential health hazards. This compound is classified as toxic and corrosive, with risk statements R25 (Toxic if swallowed) and R34 (Causes burns) [4]. Appropriate personal protective equipment including gloves, safety glasses, and laboratory coat should be worn at all times. All operations should be conducted in a well-ventilated fume hood to minimize exposure. The alkylation reaction should be monitored closely, and waste materials should be disposed of according to institutional guidelines for halogenated organic compounds.
The O-alkylation of thiacalix[4]arene scaffolds with this compound produces advanced molecular platforms with significant potential in various research domains. These functionalized macrocycles serve as preorganized scaffolds for developing sophisticated molecular receptors with tailored binding pockets for specific guest recognition. The introduced amide functionalities provide additional hydrogen bonding capabilities that can enhance both molecular recognition and self-assembly properties [1].
In the field of catalysis, thiacalix[4]arene-based molecular clusters functionalized with appropriate groups have demonstrated special catalytic performances [2]. The combination of these macrocycles with popular molecular architectures such as high-nuclearity clusters and coordination cages has created efficient catalytic systems. The sulfur bridges in thiacalixarenes can participate in coordination to various metal ions, forming modular building units for constructing functional materials with defined structures [2].
For drug development professionals, these functionalized thiacalixarenes offer intriguing possibilities as carrier systems or scaffolds for pharmaceutical applications. Their defined conformations and tunable solubility properties make them attractive for further derivatization toward biologically active compounds. The experimental protocol described herein provides a robust foundation for creating these versatile molecular platforms, enabling researchers to explore their full potential in supramolecular chemistry, materials science, and pharmaceutical development.
This compound (CAS: 683-57-8) is a versatile organic compound with the molecular formula C₂H₄BrNO and a molecular weight of 137.97 g/mol. This white to off-white crystalline powder serves as a valuable building block in organic synthesis and pharmaceutical development due to its reactive bromomethyl group adjacent to an amide functionality. The compound exhibits a planar molecular structure with the bromine atom positioned slightly out of the amide plane, facilitating various intermolecular interactions including N—H⋯O hydrogen bonds that form characteristic ladder-type networks in its crystalline form [1]. This compound is particularly valued for its ability to introduce both electrophilic character and hydrogen bonding capacity in molecular design, making it an essential reagent for researchers developing novel therapeutic agents and functional materials.
Key Identifiers and Properties
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in developing anti-cancer agents and antimicrobial compounds. Its molecular structure allows for efficient functionalization and introduction of the acetamide moiety into complex molecules, which can enhance biological activity or modify pharmacological properties. The reactive C-Br bond enables nucleophilic substitution reactions under mild conditions, making it particularly valuable for constructing carbon-nitrogen and carbon-carbon bonds in drug-like molecules. Researchers frequently employ this compound in the functionalization of heterocycles, a common structural motif in pharmaceuticals, and in the preparation of targeted therapies that require specific molecular recognition elements [2].
Recent advances have demonstrated the significant utility of this compound derivatives in the synthesis of γ-lactam scaffolds, which are privileged structural elements in numerous biologically active molecules. In a 2023 study, researchers developed a novel photochemical method for constructing variously substituted γ-lactams using electron donor-acceptor (EDA) complexes of amines and α-bromoamides. This approach enables the synthesis of monosubstituted protected γ-lactams in a formal [3 + 2] fashion through atom-transfer radical addition (ATRA) reactions with unactivated olefins. These γ-lactam structures are particularly valuable as they are prevalent in small-molecule pharmaceuticals and provide useful precursors to highly substituted pyrrolidines. The method employs tert-butyl (2-bromoacetyl)carbamate as a key starting material, which undergoes efficient coupling with various olefins including those bearing esters, ketones, protected alcohols, alkyl halides, and tosylates, demonstrating remarkable functional group tolerance [4].
In material science, this compound finds application in the development of novel polymers and functionalized materials that require specific molecular recognition properties or responsive behavior. The compound's ability to participate in hydrogen bonding networks while providing a site for covalent attachment makes it particularly useful for creating materials with tailored surface properties or self-assembly characteristics. Researchers have exploited its crystalline properties, which include a monoclinic space group P2₁/c with one molecule in the asymmetric unit, to design molecular crystals with predictable supramolecular architectures [1].
In chemical biology and biochemistry, this compound is employed for protein modification studies and enzyme inhibition research. The compound can react with nucleophilic amino acid residues in proteins, such as cysteine, facilitating the study of protein structure-function relationships and interactions. This application leverages the electrophilic character of the bromoacetamide group, which can form stable covalent bonds with thiol groups under appropriate conditions. Additionally, researchers use this compound to investigate metabolic pathways by selectively inhibiting specific enzymes, thereby helping to elucidate biological mechanisms and identify potential therapeutic targets [2].
Table 1: Recent Synthetic Applications of this compound and Derivatives
| Application Area | Specific Use | Key Findings/Advantages | Reference |
|---|---|---|---|
| Pharmaceutical Development | Synthesis of γ-lactam scaffolds via ATRA | Enables coupling with unactivated olefins; good functional group tolerance; 76-88% yields | [4] |
| Pharmaceutical Development | Protected γ-lactam synthesis | Compatible with Boc, methoxycarbonyl, Troc, and Teoc protecting groups; high yields | [4] |
| Methodology Development | EDA complex photochemistry | Enables radical formation without additional electron-withdrawing groups; uses 2-Me-pyridine as catalytic donor | [4] |
| Methodology Development | Lewis acid-assisted activation | La(OTf)³ enables use of tertiary α-Br-imides and internal olefins; 59% yield achieved | [4] |
The versatility of this compound continues to expand into new research domains through methodological innovations. Recent investigations have demonstrated that combining photoredox catalysis with Lewis acid activation creates synergistic effects that significantly enhance the reactivity of α-bromoamide derivatives. This approach allows for the use of tertiary alkyl bromides as coupling partners, which were previously challenging substrates due to reduced electrophilicity of the intermediate radical. The addition of La(OTf)₃ as a Lewis acid increases the electrophilicity of the carbon-centered radical, enabling reactions with internal olefins and expanding the substrate scope available to synthetic chemists [4].
Another emerging application involves the use of electron donor-acceptor (EDA) complexes that undergo photoinduced electron transfer to generate carbon-centered radicals without the need for expensive photocatalysts. This strategy, which can be described as "donor catalysis," utilizes simple nitrogenous bases like 2-methylpyridine to form complexes with α-bromoamides that absorb visible light. Upon irradiation, these complexes undergo homolytic cleavage of the C-Br bond, generating radicals that participate in addition reactions with olefins. This methodology represents a sustainable approach to radical chemistry by reducing reliance on transition metal catalysts and can be readily scaled up due to the low cost and availability of the amine base catalysts [4].
Table 2: Comparative Analysis of this compound Activation Methods
| Activation Method | Conditions | Substrate Scope | Yield Range | Advantages |
|---|---|---|---|---|
| Photoredox Catalysis | Ir photocatalyst, DIPEA, blue LED | Primary α-Br-imides, α-olefins | 88% (3aa) | Broad functional group tolerance |
| EDA Complex (Direct) | 2-Me-pyridine, 390 nm light | Primary α-Br-imides, α-olefins | 74-76% | No metal catalyst, cost-effective |
| Lewis Acid Assisted | La(OTf)₃, DIPEA, Ir photocatalyst | Tertiary α-Br-imides, internal olefins | 59% (3ha) | Expanded substrate scope |
Protocol 1: Industrial Synthesis Method (from Chinese Patent CN101550090B)
This industrial synthesis approach provides a practical and efficient method for producing this compound with minimal byproducts and reduced environmental impact compared to traditional routes.
Reagents: Acetic acid, acetyl chloride, bromine, chloroform, ammonium hydroxide
Reaction Sequence:
Experimental Procedure:
Reaction Conditions:
Key Advantages:
Protocol 2: Alternative Synthesis via N-Bromoacetamide (from Organic Syntheses)
This classical approach involves the preparation of N-bromoacetamide as a potential intermediate or alternative reagent.
Reagents: Acetamide, bromine, potassium hydroxide, chloroform, sodium sulfate, hexane
Procedure:
Yield: 19-24 g (41-51%), m.p. 102-105°C
Purity Assessment: Determine purity by titration with standard sodium thiosulfate solution [6]
For research applications requiring high-purity this compound, the following crystallization procedure is recommended:
Crystallization Solvent: Petroleum ether (boiling range 313-333 K)
Procedure:
Result: Colorless plate crystals suitable for X-ray analysis [1]
Analytical Data:
This protocol describes the synthesis of protected γ-lactams through photochemical coupling of this compound derivatives with unactivated alkenes, representing a state-of-the-art application of this reagent class.
Reagents:
Procedure for Primary α-Br-Imides:
Procedure Without Photocatalyst:
Scale-Up Note: The direct irradiation protocol (without photocatalyst) scales efficiently to 1 mmol with minimal yield reduction (76% vs. 74% for small scale) [4]
This compound requires careful storage conditions to maintain stability and prevent decomposition. The compound should be stored in a cool, dry place protected from light, preferably at room temperature in tightly sealed containers. As noted in the literature, similar bromoamide compounds can be unstable and should be stored in cool places protected from light [6]. The crystalline structure of this compound remains stable under proper storage conditions, maintaining its monoclinic space group P2₁/c configuration with one molecule in the asymmetric unit [1]. For long-term storage, it is recommended to use amber glass containers with desiccant packs to minimize exposure to light and moisture, which could potentially accelerate decomposition processes.
While comprehensive toxicity data for this compound is limited in the search results, its classification as a hazardous material requires implementation of appropriate safety precautions during handling [2]. Based on its structural characteristics and comparison with similar α-halo carbonyl compounds, potential hazards may include:
As with many reactive organic compounds, this compound should be handled in a well-ventilated laboratory using appropriate personal protective equipment including nitrile gloves, lab coat, and safety goggles. For procedures that may generate dust or aerosols, use of a fume hood or biological safety cabinet is strongly recommended. Particular care should be taken during weighing and transfer operations to minimize airborne dispersion of the crystalline material.
Current available information indicates that this compound is not classified as an antibiotic and is not DEA-regulated [2]. However, researchers should consult local regulations regarding handling and disposal of halogenated organic compounds, as requirements may vary by jurisdiction. Proper waste disposal procedures should be established in accordance with institutional guidelines for halogenated organic waste, particularly given the compound's potential environmental persistence and bioaccumulation characteristics.
This compound crystallizes in the monoclinic space group P2₁/c with one molecule in the asymmetric unit and the following unit cell parameters: a = 10.373(4) Å, b = 5.1899(14) Å, c = 7.557(3) Å, β = 99.94(3)°, V = 400.7(3) ų, Z = 4 [1]. The molecular structure is nearly planar, with the bromine atom lying only slightly out of the amide plane (distance = 0.374(3) Å) and oriented opposite to the carbonyl oxygen atom. This geometry is reflected in the torsion angles (O1/N1)—C1—C2—Br1 with values of −166.7(2) and 14.4(4)°, respectively. The crystal structure consists of layers extending parallel to the (102) plane, composed of centrosymmetric dimers as the smallest supramolecular unit. These dimers are stabilized by N—H⋯O hydrogen bonds [N1—H2N⋯O1, 2.17(5) Å] forming the characteristic R₂²(8) motif observed in primary carboxamides [1].
The following diagram illustrates the hydrogen bonding network and molecular packing in this compound crystals:
Diagram Title: Supramolecular Organization in this compound Crystals
This compound exhibits characteristic spectroscopic features that facilitate its identification and purity assessment:
NMR Spectroscopy:
Mass Spectrometry:
IR Spectrum: The infrared spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database and shows characteristic absorption bands for N-H stretching (≈3300 cm⁻¹), C=O stretching (≈1680 cm⁻¹), and C-Br stretching (≈650 cm⁻¹) vibrations [3].
The compound's structural features, particularly the intramolecular N—H⋯Br contact of 2.69(4) Å and the planar configuration, contribute to its distinctive spectroscopic signature and reactivity pattern. These analytical characteristics provide valuable reference data for researchers identifying or quantifying this compound in reaction mixtures or purified samples.
This compound represents a versatile synthetic building block with significant utility in pharmaceutical development, materials science, and chemical biology. Its well-characterized crystalline structure and hydrogen bonding capabilities enable predictable supramolecular organization, while its reactive α-bromoamide moiety facilitates diverse transformations including recently developed photochemical coupling reactions for γ-lactam synthesis. The experimental protocols outlined in this document provide researchers with reliable methods for the synthesis, purification, and application of this compound in various research contexts.
The continuing evolution of activation methods for this compound derivatives—including photoredox catalysis, electron donor-acceptor complex formation, and Lewis acid-assisted reactions—promises to expand further the synthetic utility of this valuable reagent. As methodological advances enable the use of increasingly challenging substrates, particularly tertiary α-bromoamides and internal olefins, researchers can access more complex molecular architectures with potential applications in drug discovery and functional materials development. When handling this compound, researchers should adhere to appropriate safety protocols given its hazardous material classification and implement the purification and analytical techniques described to ensure reagent quality and experimental reproducibility.
This compound (BAcAm) is an emerging disinfection byproduct with potent cytogenetic and developmental toxicity in animal models. Recent research has demonstrated that BAcAm specifically targets the actin cytoskeleton and microtubule networks, disrupting critical cellular processes in mammalian oocytes. As a small molecule disruptor, BAcAm provides researchers with a valuable tool for investigating cytoskeletal dynamics during cell maturation and development. These application notes present standardized methodologies for utilizing BAcAm in cytoskeleton disruption studies, with particular emphasis on its effects on oocyte maturation in both mouse and human model systems.
The significance of BAcAm research stems from its dual identity as both an environmental contaminant and a mechanistic probe. As a disinfection byproduct, understanding its toxicological profile is essential for public health risk assessment. Simultaneously, its specific effects on cytoskeletal elements make it a valuable experimental compound for investigating the fundamental role of cytoskeleton dynamics in cell maturation, division, and development [1] [2]. The protocols outlined herein have been validated in mammalian oocyte models and can be adapted for other cell types where cytoskeletal integrity is a critical research parameter.
Recent investigations have revealed that BAcAm exposure significantly impairs oocyte maturation in both mouse and human models through targeted disruption of cytoskeletal elements. The compound demonstrates a dose-dependent toxicity profile, with notable effects on spindle organization, actin polymerization, and embryonic developmental competence. The table below summarizes the key quantitative findings from these studies:
Table 1: Quantitative Effects of this compound on Oocyte Maturation and Cytoskeleton Integrity
| Experimental Parameter | BAcAm Concentration | Exposure Duration | Observed Effect | Significance |
|---|---|---|---|---|
| First polar body extrusion | 3.5-4 mg/L | 8-24 hours | Significant reduction in extrusion rate | Dose-dependent inhibition [1] |
| Spindle organization | 3.5-4 mg/L | 8-24 hours | Severe disruption of spindle structure | Impaired chromosome alignment [1] |
| Embryo development competence | 3.5-4 mg/L | 8-24 hours | Reduced developmental potential post-fertilization | Decreased viable embryo formation [1] |
| Egg cylinder formation | 250 μM-1 mM | Not specified | Reduced formation rate | Dose-dependent effect on early development [2] |
| Cell lineage differentiation | 250 μM-1 mM | Not specified | Disrupted differentiation patterns | Altered embryonic development [2] |
| Liver alcohol dehydrogenase activity | Not specified | Not specified | Enzyme inactivation | Potential mechanism of toxicity [2] |
Single-cell RNA sequencing analysis of BAcAm-exposed mouse oocytes identified 605 differentially expressed genes (DEGs), comprising 366 up-regulated and 239 down-regulated transcripts. Gene Ontology (GO) enrichment analysis revealed that these DEGs were primarily associated with mitochondrial functions, oxidative stress response, cytoskeleton dynamics, endoplasmic reticulum (ER) function, Golgi apparatus maintenance, protein synthesis, DNA damage repair, and apoptotic pathways. Subsequent experimental validation confirmed that BAcAm exposure principally perturbs microtubule and actin cytoskeleton function, with consistent findings observed in both mouse and human oocytes [1].
BAcAm exerts its toxic effects primarily through direct disruption of both microtubule and actin cytoskeletal networks in mammalian oocytes. The compound interferes with the dynamic equilibrium between polymerization and depolymerization of cytoskeletal elements, leading to severe structural and functional abnormalities. Specifically, BAcAm exposure results in:
The mechanistic relationship between BAcAm exposure and cytoskeletal disruption can be visualized as a sequential pathway:
Figure 1: Mechanism of this compound-Induced Cytoskeletal Disruption in Oocytes. BAcAm exposure triggers a cascade of events leading to microtubule and actin cytoskeleton disruption, resulting in defective spindle organization, impaired actin network function, and ultimately failure of polar body extrusion and loss of developmental competence.
Beyond its direct effects on cytoskeletal structures, BAcAm may also indirectly affect cytoskeletal integrity through oxidative stress induction and mitochondrial dysfunction, as suggested by transcriptomic data showing enrichment of DEGs in these pathways. The convergence of these disruptive mechanisms ultimately leads to failure of polar body extrusion and significantly reduced developmental competence following fertilization [1].
Proper preparation of BAcAm stock solutions is critical for experimental reproducibility and accuracy. The following protocol outlines the standardized method for solution preparation:
Table 2: Stock Solution Preparation Guidelines for this compound
| Parameter | Specification | Notes |
|---|---|---|
| Molecular Weight | 137.96 g/mol | - |
| CAS Number | 683-57-8 | - |
| Recommended Solvent | DMSO | Hygroscopic DMSO significantly impacts solubility; use newly opened containers [2] |
| Stock Concentration | 100 mg/mL (724.85 mM) | Requires ultrasonication for complete dissolution [2] |
| Aliquot Storage | -80°C for 6 months; -20°C for 1 month | Avoid repeated freeze-thaw cycles [2] |
| Working Solution Preparation | Dilute in appropriate culture medium immediately before use | Final DMSO concentration should not exceed 1% (v/v) |
Materials Required:
Step-by-Step Protocol:
Weighing: Accurately weigh the desired amount of BAcAm powder using an analytical balance. For a 10 mL stock solution at 100 mg/mL, weigh 1 g of BAcAm.
Solvent Addition: Transfer the weighed BAcAm to a sterile glass vial and add the appropriate volume of DMSO to achieve the final concentration of 100 mg/mL (724.85 mM).
Solubilization: Sonicate the mixture in a water bath sonicator for 5-10 minutes until the solid is completely dissolved. The solution should appear clear without visible particles.
Aliquoting: Dispense the stock solution into small, sterile aliquots (e.g., 50-100 μL) to minimize freeze-thaw cycles.
Storage: Store aliquots at -80°C for long-term storage (6 months) or at -20°C for short-term storage (1 month). Clearly label all containers with compound name, concentration, date, and preparer's initials.
Working Solution Preparation: On the day of experimentation, thaw an aliquot and dilute to the desired working concentration (typically 3.5-4 mg/L for oocyte experiments) in pre-warmed culture medium. Gently mix by inversion until homogeneous.
Quality Control Notes:
This protocol describes a standardized assay for evaluating BAcAm-induced disruption of oocyte maturation using mouse and human oocyte models.
Materials Required:
Experimental Workflow:
The comprehensive experimental workflow for assessing BAcAm effects on oocyte maturation encompasses multiple stages from oocyte collection to final analysis:
Figure 2: Experimental Workflow for Assessing BAcAm Effects on Oocyte Maturation. The comprehensive approach includes oocyte collection, BAcAm treatment during in vitro maturation, assessment of polar body extrusion as a primary endpoint, and subsequent mechanistic analysis through immunofluorescence and single-cell RNA sequencing.
Step-by-Step Procedure:
Oocyte Collection and Group Allocation:
Treatment and Culture:
Assessment of Maturation Rate:
Embryo Development Competence Assessment (Optional):
Troubleshooting Notes:
This protocol provides detailed methods for visualizing cytoskeletal disruptions in BAcAm-treated oocytes using immunofluorescence techniques.
Materials Required:
Step-by-Step Procedure:
Fixation:
Permeabilization and Blocking:
Staining:
Mounting and Microscopy:
Quantitative Analysis Parameters:
Spindle Morphology Scoring:
Actin Distribution Analysis:
Statistical Analysis:
The standardized protocols for BAcAm-induced cytoskeleton disruption have broad applications across multiple research domains:
Toxicological Risk Assessment: BAcAm serves as a reference compound for evaluating the developmental toxicity of disinfection byproducts and other environmental contaminants. The well-characterized cytoskeletal effects provide a mechanistic basis for comparative toxicology studies [1] [2].
Reproductive Biology Research: The specific impairment of oocyte maturation makes BAcAm a valuable tool for investigating the role of cytoskeletal dynamics in meiotic cell division, asymmetric division, and gamete quality assessment.
Drug Discovery and Safety Testing: These protocols can be adapted for screening compounds that protect against cytoskeletal damage or for identifying environmental toxicants with similar mechanisms of action. The standardized scoring system allows for comparative toxicity ranking.
Basic Cell Biology Studies: BAcAm provides a controlled means to disrupt cytoskeletal elements for investigating their roles in fundamental cellular processes beyond oocyte maturation, including cell migration, division, and intracellular transport.
The consistency of BAcAm effects across mouse and human oocyte models [1] enhances the translational relevance of findings and supports the use of these protocols in both basic research and applied toxicology contexts. Future applications may include adaptation for high-content screening platforms and extension to other cell types where cytoskeletal integrity is critical for function.
| Parameter Assessed | Experimental Finding | Biological Significance |
|---|---|---|
| First Polar Body Extrusion | Significantly hindered [1] | Indicates failure to complete nuclear maturation |
| Spindle Organization | Disrupted organization [1] | Compromised chromosomal segregation & genetic integrity |
| Embryo Development Competence | Reduced after fertilization [1] | Impaired oocyte developmental potential |
| Differentially Expressed Genes (DEGs) | 605 identified (366 up, 239 down) [1] | Widespread transcriptomic disruption |
| Key Pathway Enrichment (GO Analysis) | Mitochondrial function, oxidative stress, cytoskeleton, ER, Golgi, DNA damage, apoptosis [1] | Multi-faceted cellular damage |
The molecular mechanisms of oocyte maturation and how this compound disrupts them are outlined below.
This pathway illustrates that BAcAm primarily impairs the cytoskeletal architecture, which is crucial for the mechanical processes of division, rather than the initial hormonal signaling cascade [1]. This disruption leads to the observed failure in polar body extrusion and defective spindle organization.
This application note provides a detailed protocol for using the oocyte maturation assay to assess the reproductive toxicity of this compound. The assay effectively captures the compound's detrimental impact on both the structural components (cytoskeleton) and functional competence of oocytes, offering a robust model for future toxicological evaluations in drug development and environmental health.
Liver alcohol dehydrogenase (ADH) represents a critical enzyme system responsible for metabolizing ethanol in vertebrates, serving as the primary metabolic pathway for approximately 80-90% of ingested ethanol. [1] ADH catalyzes the oxidation of ethanol to acetaldehyde, utilizing nicotinamide adenine dinucleotide (NAD+) as a cofactor. This enzyme exists in multiple isoforms (ADH1A, ADH1B, ADH1C, and ADH4) with distinct tissue distributions and kinetic properties. [1] The efficient functioning of ADH is crucial for preventing alcohol-induced toxicity, as impaired metabolism can lead to the accumulation of toxic intermediates like acetaldehyde and reactive oxygen species (ROS), contributing to the pathogenesis of alcoholic liver disease (ALD). [1] [2]
2-Bromoacetamide belongs to a class of ω-halogenated carboxyamides that function as active-site-directed reagents specifically targeting ADH. [3] Early research demonstrated that this compound and related compounds (bromoacetic acid and 3-bromopropionic acid) effectively inactivate ADH through covalent modification of critical residues within the enzyme's active site. [3] This inactivation is not merely a destructive process but provides valuable insights into the structure-function relationships of ADH, revealing aspects of substrate specificity, coenzyme binding, and catalytic mechanisms. The study of such inactivation processes has significant implications for drug development, particularly in designing therapeutic agents for alcohol use disorders and understanding fundamental enzyme kinetics.
Table 1: Kinetic parameters of this compound-mediated ADH inactivation
| Parameter | Value/Observation | Experimental Conditions |
|---|---|---|
| Inactivation Efficacy | Significant inactivation observed | 0.1 M concentration, pH 8.0, 25°C |
| Protection by Ligands | AMP, NAD+, and NADH markedly decrease inactivation rate | Co-incubation with nucleotide ligands |
| Structural Specificity | Rate depends on halogen and methylene chain length | Order of efficacy: Br > Cl; n=3 > n=4 > n=2 |
| Species Comparison | Similar effects observed in human and horse liver ADH | Comparative enzymology studies |
Table 2: Comparison of different halogenated carboxyamides on ADH activation/inactivation
| Compound | Effect on ADH | Relative Efficacy | Proposed Mechanism |
|---|---|---|---|
| This compound | Inactivation | High | Direct active-site modification |
| 4-Chlorobutyramide | Activation (20-fold) | High (20-fold in 24h) | Cyclization to 2-iminotetrahydrofuran |
| Bromoacetic Acid | Inactivation | Moderate | Active-site directed reaction |
| 3-Bromopropionic Acid | Inactivation | Moderate | Active-site directed reaction |
The quantitative analysis reveals that This compound functions primarily as an inactivator of ADH, while surprisingly, certain longer-chain analogues like 4-chlorobutyramide produce significant enzyme activation (up to 20-fold for horse liver ADH). [3] This activation phenomenon depends critically on molecular structure, with optimal chain length (n=3) and halogen type (Br > Cl) significantly influencing efficacy. The protection afforded by nucleotide ligands (AMP, NAD+, NADH) strongly suggests that this compound targets nucleotide-binding regions or catalytic sites within the ADH structure. [3]
Purpose: To determine the inactivation kinetics of liver alcohol dehydrogenase using this compound as an active-site-directed irreversible inhibitor.
Materials:
Procedure:
Notes:
Purpose: To evaluate the protective effects of natural ADH ligands (AMP, NAD+, NADH) against this compound-mediated inactivation.
Materials:
Procedure:
Notes:
Diagram 1: Molecular mechanism of ADH inactivation by this compound and protection by nucleotide ligands. The pathway illustrates the sequential process from initial binding to irreversible inactivation, highlighting the protective role of natural ligands through steric interference.
Diagram 2: Metabolic context of ADH in hepatic ethanol metabolism, showing the primary oxidative pathway targeted by this compound and potential alternative routes that may compensate when the main pathway is inhibited.
The study of this compound-mediated ADH inactivation extends beyond basic enzymology to several applied research areas:
Drug Discovery: Understanding the structural requirements for ADH inhibition facilitates the design of more specific therapeutic agents for alcohol dependence. The protection studies with nucleotide ligands provide insights for developing compounds that selectively modulate ADH activity without complete inhibition. [3]
Toxicological Assessment: Investigating ADH inactivation mechanisms helps predict potential drug-alcohol interactions and assess the safety profiles of pharmaceutical candidates containing halogenated functional groups. [1]
Enzyme Engineering: Detailed mechanistic studies of inactivation processes inform rational design of more stable ADH variants for industrial applications in biocatalysis and biosensor development.
Disease Modeling: Selective ADH inhibition allows researchers to create experimental models of impaired ethanol metabolism, facilitating study of alcohol-related pathology including ALD progression, mitochondrial damage, and oxidative stress mechanisms. [1] [2]
Successful implementation of these protocols requires attention to several technical aspects:
Enzyme Stability: Purified ADH may gradually lose activity during prolonged storage. Always assess baseline activity of untreated enzyme and include proper controls. Enzyme instability can be misinterpreted as inhibitor effects.
Buffer Compatibility: Tris-based buffers are recommended as they don't contain primary amines that might interfere with the inactivation chemistry. Avoid amine-containing buffers like glycine.
Time Course Optimization: Preliminary experiments should establish appropriate incubation times since inactivation rate varies with enzyme source and purity.
Alternative Activators: Note that 4-chlorobutyramide activates ADH through cyclization to 2-iminotetrahydrofuran, which modifies amino groups distinct from the inactivation mechanism of this compound. [3]
| Aspect | Details |
|---|---|
| Recommended Concentrations | 250 µM - 1 mM (mouse embryo development) [1]; 3.5 - 4 mg/L (approx. 25 - 29 µM) for mouse/human oocyte maturation [1] |
| Treatment Duration | 8 - 24 hours (for oocyte maturation assays) [1] |
| Primary Biological Effect | Disruption of microtubule and actin cytoskeleton, leading to defective spindle organization and impaired chromosome segregation [2] [1]. |
| Key System Validated | In vitro maturation (IVM) of mouse and human oocytes [2] [3]. |
| Downstream Impacts | Hindered polar body extrusion; reduced embryo development competence post-fertilization [2]. |
This protocol is adapted from the 2024 study by Wang et al. investigating BAcAm effects on mouse and human oocyte maturation [2] [3].
The workflow below illustrates the key stages of this protocol.
The primary mechanism by which this compound disrupts the spindle is via direct interference with the microtubule and actin cytoskeleton [2] [1]. Single-cell RNA sequencing has revealed that BAcAm exposure leads to significant dysregulation of genes involved in cytoskeletal organization, oxidative stress, and mitochondrial function [2].
To thoroughly characterize the phenotype, consider these additional analyses:
I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the steps or need information on other functional assays, please feel free to ask.
The table below consolidates the key physical and chemical data for 2-bromoacetamide.
| Property | Specification / Value | Source / Citation |
|---|---|---|
| CAS Number | 683-57-8 | [1] [2] |
| Molecular Formula | C₂H₄BrNO | [1] [2] |
| Molecular Weight | 137.96 g/mol | [1] [2] |
| Appearance | White to off-white crystalline powder or flake crystal | [1] [2] |
| Purity | ≥ 98% (Assay) | [2] |
| Melting Point | ~105 °C | [3] |
Here are answers to frequently asked questions that users might encounter during their experiments.
What are the storage conditions for this compound powder? The solid powder should be stored at room temperature (RT) [2]. It is crucial to protect it from light and moisture, as it is documented as being both light sensitive and moisture sensitive [3]. Storing it in a sealed, amber desiccator at room temperature is recommended.
How should I prepare and store stock solutions of this compound? this compound is often dissolved in DMSO to make concentrated stock solutions (e.g., 100 mg/mL) [1].
What is the typical shelf life of this compound?
| Form | Concentration / Solvent | Storage Temperature | Stability / Shelf Life |
|---|---|---|---|
| Solid Powder | N/A | Room Temperature | Stable for years when protected from light and moisture [2]. |
| Ready-made Solution | 10 mM in DMSO | -20°C | 1 month [1]. |
| Ready-made Solution | 10 mM in DMSO | -80°C | 6 months [1]. |
| Reconstituted Solution | 100 mg/mL in DMSO (prepared from solid) | -20°C | 1 month [1]. |
| Reconstituted Solution | 100 mg/mL in DMSO (prepared from solid) | -80°C | 6 months [1]. |
Problem: Observed reduced bioactivity or precipitation in assays.
Problem: Inconsistent results in oocyte maturation studies.
The following workflow summarizes the key decision points for proper storage:
For researchers designing experiments based on cited literature, here is a summary of a key methodology:
Study on Oocyte Maturation (In Vitro) [4] [1]
This compound (BAcAm) is identified as a nitrogenous disinfection by-product (DBP) with significant toxicological concerns, particularly for reproductive and developmental biology research. The table below summarizes its documented toxic effects.
| Model System | Exposure Concentration | Key Toxic Effects Observed |
|---|
| Mouse & Human Oocytes [1] | 3.5 - 4 mg/L (~25 - 29 µM) | Impairs oocyte maturation; reduces polar body extrusion rate; disrupts spindle structure and actin cytoskeleton. [1] [2] | | Peri- and Post-implantation Mouse Embryos [3] | 250 µM - 1 mM | Causes developmental toxicity; reduces egg cylinder formation rate in a dose-dependent manner; disrupts normal cell lineage differentiation. [3] [2] | | Zebrafish Embryos [4] | Information missing from sources | Increases mortality and malformation rate; decreases hatching rate and body length; inhibits locomotor capacity; disrupts thyroid hormone homeostasis. [4] | | Biochemical Studies [2] | N/A | Inactivates liver alcohol dehydrogenase; interferes with microtubule and actin cytoskeletal function. [2] |
The molecular mechanisms of its toxicity primarily involve:
tr α and tr β). [4]The following diagram illustrates these primary toxicity pathways:
While the search results lack a complete safety datasheet, the toxicological data implies strict handling is necessary. One supplier classifies it with Danger hazard statements and recommends specific personal protective equipment (PPE). [5]
| Aspect | Recommended Precaution |
|---|---|
| Personal Protection | Eyeshields, Faceshields, Gloves, and a type P3 (EN 143) respirator cartridges. [5] |
| Hazard Classification | Acute Tox. 3 (Oral) - Skin Corrosion/Irritation 1B - Eye Damage 1. [5] |
| Storage | Store in a cool place, protected from light. [6] [5] The compound is noted to be unstable. [6] |
| General Handling | Handle in a well-ventilated area, preferably a fume hood. Avoid generating aerosols. Use combustible, acute toxic Cat. 1 and 2 protocols. [5] |
Here are summaries of experimental exposure protocols used in recent studies, which can guide your own experimental design.
This protocol assesses the impact of BAcAm on the maturation of mouse and human oocytes.
The workflow for this protocol is outlined below:
This protocol tests the developmental toxicity of BAcAm on early mammalian embryos.
Q1: What are the most sensitive biological processes affected by this compound? The most sensitive targets are the cytoskeleton and early developmental processes. Disruption of microtubules and actin in oocytes can impair maturation at concentrations as low as ~25 µM, while early embryonic development is affected at concentrations of 250 µM and above. [1] [3]
Q2: My research involves zebrafish models. What should I look out for?
Your primary endpoints should include hatching rate, body length, and locomotor activity. The mechanism is linked to the disruption of thyroid hormone homeostasis, so you may also want to measure T3, T4, TSH levels and analyze the expression of related genes (tr α, tr β, dio1, dio2, etc.). [4]
Q3: The supplier label mentions "Acute Tox. 3 Oral". What does this mean? This is a standardized hazard classification meaning the substance is "acutely toxic" if swallowed (Category 3). Always adhere to the recommended PPE and avoid any exposure to the compound. [5]
2-Bromoacetamide is a hazardous chemical that requires strict safety controls. The signal word "Danger" on its label indicates the most severe level of hazard [1].
The table below summarizes its primary hazard classifications and the corresponding H-statements:
| Hazard Statement Code | Full Statement Text | Hazard Category & Meaning |
|---|---|---|
| H301 | Toxic if swallowed [2] [3] | Acute Toxicity, Oral (Category 3) [1] |
| H314 | Causes severe skin burns and eye damage [2] [3] | Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1) [1] |
The two most immediate hazards are:
The supplier recommends the following PPE to minimize exposure [1]:
This compound is classified under Storage Class Code 6.1A for combustible, very toxic hazardous materials [1]. Store in a cool, well-ventilated place, keeping the container tightly closed.
The following diagram outlines the key decision points and procedures for safely handling this compound in a laboratory setting, based on the identified hazards.
Here are detailed methodologies based on the information found in the search results.
The workflow below summarizes the key steps in the purity assessment process.
Q1: The GC purity of my this compound is >98%, but the reaction yield is low. What could be wrong?
Q2: My NMR spectrum shows extra peaks. What do they indicate?
Q3: What are the critical safety precautions when handling this compound for analysis?
Q4: How should I prepare and store a standard solution of this compound for HPLC/GC?
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low GC Purity (<98%) | Material decomposition, improper storage, or old batch. | Request a new Certificate of Analysis (CoA) from the supplier [1] [2]. Repurify via crystallization (e.g., from petroleum ether) [3] or purchase a new batch. |
| Broad Melting Point | Sample is impure or contains absorbed moisture. | Recrystallize the material from a suitable solvent. Dry the sample thoroughly under vacuum before analysis. |
| NMR shows multiplets instead of a singlet for CH₂ | Impurity or solvent interference. | Check solvent purity. Re-acquire NMR with a fresh sample. Compare peaks with published reference data [5] [3]. |
| Unusual side reactions in synthesis | Trace impurities acting as catalysts or reactants. | Use a higher purity grade (>98%) [1]. Pre-treat the material (e.g., pass through a short silica plug) to remove acidic impurities. |
The following diagram outlines a logical approach to diagnosing and resolving common purity-related issues.
The provided search results consist of two main studies concerning this compound. The table below summarizes their core findings:
| Study Focus | Key Findings | Relevance to Prevention |
|---|
| Developmental Toxicity in Oocytes [1] [2] | - Impairs maturation in mouse/human oocytes.
While direct methods for preventing this compound's degradation are not available, its documented mechanisms of action suggest potential strategies to mitigate its effects in experimental systems.
Given the lack of direct data, a systematic empirical approach is recommended to develop stabilization methods.
The following workflow outlines key steps for developing a stabilization protocol:
Identify Degradation Parameters: First, define what "degradation" means in your context. Is it the:
Analyze Degradation Pathways: Systematically test how different factors affect the parameter you defined in step 1.
Develop Stabilization Strategies: Based on your findings from Step 2, implement conditions that minimize degradation. This could involve:
Test and Validate: Confirm that your optimized conditions successfully maintain BAcAm's chemical integrity and/or biological activity for the required duration of your experiments.
Q1: What are the established toxic effects of this compound (BAcAm) on mammalian reproductive and developmental models? BAcAm is an emerging disinfection by-product (DBP) with recognized developmental and reproductive toxicity. The tables below summarize key findings from recent studies on mouse embryos and oocytes.
| Study Model | Toxic Endpoint | Key Observations | Experimental Context |
|---|---|---|---|
| Peri- & Post-implantation Mouse Embryo [1] [2] | Developmental failure | Reduced egg cylinder formation; abnormal lineage differentiation. | In vitro culture system |
| Mouse Oocyte [3] | Impaired maturation | Disrupted spindle organization; reduced first polar body extrusion. | In vitro maturation assay |
Q2: Is the toxicity of BAcAm dose-dependent? Yes, multiple studies demonstrate a clear dose-dependent relationship for BAcAm toxicity:
| Experimental Model | Tested Concentrations | Dose-Dependent Effects |
|---|---|---|
| Mouse Oocyte Maturation [3] | 3.5 mg/L, 4 mg/L | The rate of first polar body extrusion decreased with increasing concentration. |
| Early Mouse Embryo Development [1] | 250 μM, 500 μM, 1 mM | The egg cylinder formation rate reduced in a dose-dependent manner. |
| Zebrafish Embryo Hatching [4] | 10 mg/L, 20 mg/L, 40 mg/L | Hatching rates significantly decreased with increasing BAcAm concentration. |
Q3: What are the primary molecular mechanisms behind BAcAm toxicity? The primary mechanism identified is the disruption of the cytoskeleton. Single-cell RNA sequencing revealed that BAcAm exposure in oocytes alters genes related to cytoskeletal function, oxidative stress, and mitochondrial activity [3]. This was confirmed by direct observation of disorganized spindle structure and disrupted actin filaments in both mouse and human oocytes [3]. In early embryos, transcriptomic analysis showed that BAcAm alters biological processes critical for development, including gene expression, metabolism, and cell death [1].
The following diagram illustrates the interconnected mechanisms of BAcAm toxicity leading to cellular dysfunction.
This section outlines the core methodologies used in the cited studies to help you replicate or adapt these assays.
Experiment 1: Assessing Oocyte Maturation Defects
This protocol is used to evaluate the toxic effects of BAcAm on the maturation competence of oocytes [3].
Experiment 2: Evaluating Early Embryonic Developmental Toxicity
This protocol assesses the impact of BAcAm on the critical stages of early embryo development [1] [2].
Understanding how BAcAm affects oocytes is the first step in troubleshooting. The primary mechanism identified in a 2024 study is that BAcAm exposure disrupts the cytoskeleton, specifically microtubules and actin, in both mouse and human oocytes. This disruption leads to the failure of the first polar body extrusion [1].
Single-cell RNA sequencing revealed that BAcAm exposure significantly alters gene expression, with key disruptions in pathways related to mitochondrial function, oxidative stress, and the cytoskeleton [1].
The table below summarizes the key experimental data from recent studies for easy reference.
| Parameter | Effect of BAcAm Exposure | Experimental Model | Citations |
|---|---|---|---|
| First Polar Body Extrusion | Dose-dependent reduction in extrusion rate [1]. | Mouse oocyte [1] | [1] |
| Spindle Organization | Disrupted spindle structure [1]. | Mouse oocyte [1] | [1] |
| Cytoskeleton Function | Perturbation of microtubule and actin function [1]. | Mouse & human oocytes [1] | [1] |
| Developmental Competence | Reduced embryo development post-fertilization [1]. | Mouse oocyte [1] | [1] |
| Enzyme Inactivation | Inactivates liver alcohol dehydrogenase [2]. | Biochemical assay [2] | [2] |
| Developmental Toxicity | Potent developmental toxicant in animals [2]. | Animal models [2] | [2] |
If you are replicating or building upon the key findings, here is a detailed methodology based on the cited research.
1. Oocyte Collection and Culture
2. Preparation of BAcAm Treatment Solution
3. Exposure and Monitoring
4. Assessment Methods
The following diagram illustrates the mechanistic pathway by which BAcAm exposure impairs oocyte maturation, based on the research findings.
Q1: What is the recommended concentration range for studying BAcAm's effect on polar body extrusion in mouse oocytes? A1: For mouse oocyte studies, a concentration range of 3.5 mg/L to 4 mg/L (approximately 25-29 µM) over 8-24 hours has been shown to effectively and dose-dependently reduce the polar body extrusion rate [1]. Always perform a dose-response curve in your specific system.
Q2: The polar body extrusion rate in my experiment is low, but I'm unsure if BAcAm is the cause. How can I confirm the mechanism? A2: The primary confirmed mechanism is cytoskeletal disruption. To confirm:
Q3: Are the effects of BAcAm observed in mouse oocytes relevant to human oocytes? A3: Yes. The 2024 study confirmed that BAcAm exposure also impairs human oocyte maturation primarily through the same mechanism of disrupting the cytoskeleton [1]. This cross-species relevance underscores the compound's toxicity.
Q4: Where can I source this compound for research, and how should I handle it? A4: this compound is available from chemical suppliers like MedChemExpress (CAS 683-57-8). It is strictly for research use and is a controlled substance in some territories. It is a potent developmental toxicant, so appropriate safety protocols, including the use of personal protective equipment (PPE) and working in a fume hood, are mandatory [2].
The table below summarizes the key crystal structure data for direct comparison.
| Property | 2-Bromoacetamide [1] [2] | 2-Chloroacetamide [1] [3] [2] |
|---|---|---|
| Chemical Formula | C₂H₄BrNO | C₂H₄ClNO |
| Molecular Weight | 137.97 g·mol⁻¹ | 93.51 g·mol⁻¹ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Z (Molecules/Unit Cell) | 4 | 4 |
| a, b, c (Å) | 10.373 (4), 5.1899 (14), 7.557 (3) | Information missing from search results |
| β (°) | 99.94 (3) | Information missing from search results |
| Hydrogen Bonding | N—H···O, C—H···O, C—H···Br | N—H···O, C—H···O |
The primary experimental evidence for their isostructural nature comes from X-ray crystallography. A 2024 study determined the crystal structure of this compound and explicitly states that it is isostructural to 2-chloroacetamide [1] [2]. This means both compounds crystallize in the same space group with similar unit cell parameters and form analogous supramolecular structures.
The methodologies for determining these structures and key findings are outlined below.
Synthesis & Crystallization
X-ray Data Collection & Refinement The following protocol is based on the procedure used for this compound, which is standard for small molecule crystallography [1] [2]:
Key Structural Findings
The diagram below illustrates this shared hydrogen-bonded network that defines their isostructural relationship.
The table below summarizes quantitative toxicity data for 2-bromoacetamide and other selected DBPs, highlighting its high relative potency.
Table 1: Comparative Toxicity of Disinfection Byproducts
| DBP Compound | Chemical Class | Genotoxicity (PELI₁.₅ in mM) [1] | Developmental Toxicity (Zebrafish LC₅₀ in mg/L) [2] | In Vitro Genotoxic Potency (GP in μM) [1] | Toxicity Insights |
|---|---|---|---|---|---|
| This compound (BAcAm) | Haloamide (Nitrogenous) | 1.051 x 10⁻⁶ | 17.74 | 36.8 | High developmental toxicity; potent genotoxicity |
| N-Nitrosodimethylamine (NDMA) | Nitrosamine | 7.065 x 10⁻⁸ | - | 220 | Extremely potent genotoxin; carcinogenic |
| Bromoacetic Acid | Haloacetic Acid (Carbonaceous) | 4.028 x 10⁻⁴ | - | 17 | High cytotoxic and genotoxic potency |
| Iodoacetic Acid | Haloacetic Acid (Carbonaceous) | 3.240 x 10⁻⁵ | - | 8.7 | One of the most potent genotoxins among HAAs |
| Sodium Bromate | Oxyhalide | 5.451 x 10⁻⁶ | - | - | Oxidative stress-mediated genotoxicity; carcinogenic |
| Chloroacetamide | Haloamide (Nitrogenous) | 2.071 x 10⁻⁶ | 38.44 | 1380 | Less toxic than its brominated analog, BAcAm |
| Iodoacetamide | Haloamide (Nitrogenous) | - | 28.82 | - | Less developmentally toxic than BAcAm |
| Dibromoacetonitrile | Halonitrile (Nitrogenous) | 7.155 x 10⁻⁴ | - | 47.1 | Genotoxic and carcinogenic |
Key Comparisons:
Understanding the methodologies behind the key data is crucial for evaluation and replication.
1. Protocol: Assessing Oocyte Maturation Defects (Mouse & Human) [4]
2. Protocol: Developmental Toxicity in Zebrafish [2]
3. Protocol: Mechanistic Genotoxicity Profiling (Toxicogenomics) [1]
The high toxicity of this compound is driven by its ability to disrupt critical cellular structures and functions.
1. Primary Mechanism: Cytoskeleton Disruption in Oocytes BAcAm exposure primarily impairs oocyte maturation by disrupting the microtubule and actin cytoskeleton, which is critical for chromosome separation and cell division [4]. The following diagram illustrates this pathway and the experimental workflow used to discover it.
2. Endocrine Disruption via Thyroid Hormone Pathways In zebrafish embryos, BAcAm induces developmental toxicity by disrupting thyroid hormone (TH) homeostasis, a crucial system for proper growth and neurological development [5].
The table below summarizes the key properties of 2-bromoacetamide and its common alternatives.
| Reagent / Compound | Primary Reactivity & Key Feature | Stability of Conjugate / Byproduct | Key Contexts & Considerations |
|---|---|---|---|
| This compound | SN2 reaction with cysteine thiols; intermediate reactivity [1] | Forms stable thioether bond; irreversible [1] [2] | Protein biochemistry; stable cross-linker for XL-MS [1] |
| 2-Chloroacetamide | SN2 reaction with cysteine thiols; lower reactivity [1] | Stable thioether bond; slower reaction kinetics [1] | Covalent drugs; milder reactivity allows for higher target specificity [3] |
| 2-Iodoacetamide | SN2 reaction with cysteine thiols; highest reactivity [3] | Stable thioether bond; can be less specific at high concentrations [3] | Standard cysteine alkylation in proteomics; "reactive thiol proteome" profiling [4] |
| Fluoroacetamide | Considered biologically inert; reactivity requires enforced proximity [3] | Covalent bond forms only when functional groups are held in close proximity [3] | Tool for studying proximity-dependent reactivity; potential for highly specific covalent targeting [3] |
| Maleimide | Michael addition with cysteine thiols; very fast kinetics [2] | Thioether succinimide bond; can undergo retro-Michael reaction and thiol exchange (less stable) [1] [2] | ADC development via cysteine coupling; fast conjugation but potential instability in vivo [2] |
Beyond chemical reactivity, the biological effects of these molecules are critical for application in biological systems.
| Reagent / Compound | Reported Biological Activity & Toxicity | Research Context |
|---|---|---|
| This compound (BAcAm) | Impairs oocyte maturation in mice/humans; disrupts cytoskeleton and mitochondrial function [5]. Induces oxidative stress in mice [6]. | Toxicology research; studied as a disinfection by-product (DBP) of health concern [5] [6]. |
| Haloacetamides (as a class) | Generally more cytotoxic and genotoxic than regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) [7] [8] [6]. Toxicity trend: Iodo- > Bromo- > Chloro- [8] [6]. | Environmental toxicology; emerging nitrogenous disinfection by-products (N-DBPs) in drinking water [7] [9] [6]. |
| Bromochloroacetamide (BCAcAm) | Induces cardiotoxicity in zebrafish embryo-larvae; linked to ferroptosis and oxidative stress [9]. | Model organism toxicology; investigating mechanisms of DBP toxicity [9]. |
Here are detailed methodologies for two key applications cited in this comparison.
This protocol, adapted from a study using genetically encoded Nε-fluoroacetyllysine (FAcK), demonstrates how to test reactivity under proximity conditions [3].
This protocol logic can be visualized in the following workflow:
This protocol describes the use of Dibromoacetamide sulfOxide (DBrASO) for cross-linking mass spectrometry (XL-MS) to map protein-protein interactions [1].
The core concept of the cross-linking reaction with DBrASO is shown below:
Based on the comparative data, here are some practical guidelines for selecting a reagent:
The core supramolecular structure of this compound is defined by carboxamide dimers interconnected in a ladder-type network. The quantitative data from a 2024 single-crystal X-ray diffraction study is summarized below [1].
Table: Hydrogen-Bond Geometry in this compound Crystal Structure
| D—H···A Interaction | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1N···O1i | 0.82 (4) | 2.29 (4) | 2.955 (4) | 140 (4) |
| N1—H2N···O1ii | 0.75 (5) | 2.17 (5) | 2.915 (5) | 172 (5) |
| C2—H2A···O1iv | 0.99 | 2.55 | 3.462 (4) | 153 |
| C2—H2B···Br1iii | 0.99 | 2.98 | 3.610 (3) | 122 |
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+3/2, z+1/2; (iii) x, -y+3/2, z-1/2; (iv) -x+1, y-1/2, -z+1/2
The following methodology from the recent publication describes how the single crystals of this compound were obtained and analyzed, which would be the foundational protocol for validating its dimer structure [1].
Since the search results lack data on other specific acetamides for a direct comparison, here are some suggestions to build a comprehensive guide:
R_2^2(8) motif is characteristic of primary carboxamides.Monoclinic, P2₁/c for this compound.To help visualize the complex hydrogen-bonded network described in the study, I have created a diagram using Graphviz below.
Hydrogen-Bonded Network of this compound
This diagram illustrates the "ladder-type" network found in the crystal structure. The carboxamide dimers (yellow) form the ladder's uprights, connected by strong N—H···O hydrogen bonds (green rungs) with the graph set R_2^2(8). The entire assembly is stabilized by additional C—H···O and C—H···Br interactions (blue) [1].
The table below summarizes experimental findings for 2-bromoacetamide and other halogenated carboxyamides, which exhibit different effects on liver ADH.
| Compound Name | Effect on Liver ADH | Experimental Context (Enzyme Source, Concentration) | Key Findings & Protective Factors |
|---|---|---|---|
| This compound [1] [2] [3] | Inactivation [1] [2] | In vitro; Horse, human, mouse, and rat liver enzymes [1] [4] | • The rate of inactivation is reduced by AMP, NAD+, and NADH [1]. |
| 2-Bromoacetic acid [1] | Inactivation [1] | In vitro [1] | • The rate of inactivation is reduced by AMP, NAD+, and NADH [1]. |
| 3-Bromopropionic acid [1] | Inactivation [1] | In vitro [1] | • The rate of inactivation is reduced by AMP, NAD+, and NADH [1]. |
| 4-Chlorobutyramide [1] | Activation (up to 20-fold) [1] | In vitro; 0.1 M, pH 8.0, 25°C [1] | • Activation is not prevented by AMP or 2,2-bipyridine, but is prevented by NADH [1]. |
For a deeper understanding, here are the experimental details and mechanistic insights behind the data.
The diagram below outlines the general workflow used in these studies to determine the effects of chemical reagents on ADH activity.
The crystal structure of 2-bromoacetamide has been precisely determined. The table below summarizes the key quantitative data for its intermolecular interactions [1] [2].
| Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation | Graph Set / Role |
|---|---|---|---|---|
| N—H⋯O (Dimer) | D⋯A: 2.915 | D-H⋯A: 172 | -x+2, -y+1, -z+1 | R₂²(8); Forms core dimer |
| N—H⋯O (Chain) | D⋯A: 2.955 | D-H⋯A: 140 | x, -y+3/2, z-1/2 | R₄²(8); Links dimers |
| C—H⋯Br | H⋯Br: 2.98 | C-H⋯Br: 122 | -x+1, y+1/2, -z+3/2 | Supports dimer association |
| C—H⋯O | H⋯O: 2.55 | C-H⋯O: 153 | -x+2, -y+1, -z+1 | Links layers |
| Intramolecular N—H⋯Br | H⋯Br: 2.69 | N-H⋯Br: 115 | (Within molecule) | Stabilizes molecular geometry |
The crystal structure is primarily built from strong N—H⋯O hydrogen bonds that form centrosymmetric dimers, characterized by the graph set ( R_2^2(8) ) [1] [2]. These dimers are then linked into a ladder-type network by additional N—H⋯O bonds.
The C—H⋯Br interaction plays a specific and vital role in this architecture. It acts as a supporting interaction that strengthens the association between these primary hydrogen-bonded dimers [1] [2]. This demonstrates how weaker intermolecular forces can work cooperatively with strong hydrogen bonds to stabilize a crystal packing.
The data presented is primarily validated through Single-Crystal X-ray Diffraction (SC-XRD). Here is a summary of the key experimental methodologies used in the cited studies [1] [2]:
To help frame the properties of this compound, the following diagram outlines the logical relationship between its molecular structure, the primary analytical technique used, and the key findings that can be derived.
Regarding comparisons with other haloacetamides:
The search results indicate that primary amide groups, like that in this compound, are of significant interest in materials science and drug development for their ability to form reliable hydrogen-bonded networks [3]. To build a more comprehensive comparison guide, you might consider searching for the following:
The following table summarizes the key developmental and reproductive toxic effects of this compound observed in experimental models.
| Toxic Endpoint | Experimental Model | Exposure Conditions | Key Findings | Primary Mechanisms Implicated |
|---|
| Embryo Development [1] [2] | Peri- and early post-implantation mouse embryos (in vitro) | In vitro culture | • Reduced egg cylinder formation rate • Abnormal lineage differentiation | Altered transcripts for gene expression, metabolism, cell proliferation/death, and embryonic development [1] [2] | | Oocyte Maturation [3] [4] | Mouse and human oocytes (in vitro) | In vitro maturation | • Hindered polar body extrusion • Disrupted spindle organization • Reduced post-fertilization embryo development competence | Cytoskeleton disruption (microtubules and actin); oxidative stress; mitochondrial dysfunction [3] [4] |
For researchers looking to replicate or understand the context of these findings, here is a detailed breakdown of the key methodologies used in the cited studies.
The experimental data points to several interconnected mechanisms through which this compound exerts its toxic effects. The diagram below synthesizes these findings into a proposed signaling pathway.
While direct potency comparisons are not available, understanding the regulatory framework for developmental toxicity testing is essential for risk assessment.
The data unequivocally confirms this compound as a developmental and reproductive toxicant. The main challenge for a direct potency comparison is the lack of standardized, side-by-side testing against well-known toxicants using identical models and endpoints.
Corrosive;Acute Toxic